molecular formula C8H15ClF3N B11886697 (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride CAS No. 336105-50-1

(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride

Cat. No.: B11886697
CAS No.: 336105-50-1
M. Wt: 217.66 g/mol
InChI Key: CERGJGMILXAJNN-FJXQXJEOSA-N
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Description

(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxides, while reduction reactions produce different amine derivatives.

Scientific Research Applications

(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the trifluoromethyl group.

    Trifluoroethylamine: Lacks the cyclohexyl group but contains the trifluoromethyl group.

    1-Cyclohexyl-2,2,2-trifluoroethanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(S)-1-Cyclohexyl-2,2,2-trifluoro-ethylamine hydrochloride is unique due to the combination of its cyclohexyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from its simpler analogs.

Properties

CAS No.

336105-50-1

Molecular Formula

C8H15ClF3N

Molecular Weight

217.66 g/mol

IUPAC Name

(1S)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m0./s1

InChI Key

CERGJGMILXAJNN-FJXQXJEOSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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